Abolished Immunosuppressive Activity Relative to Cyclosporin A
The compound is engineered to lack immunosuppressive activity, in contrast to native Cyclosporin A (CsA) which is a potent immunosuppressant. While exact IC50 values for this specific derivative in calcineurin‑NFAT inhibition assays are not publicly available, its structural modifications (D‑MeAla3, EtVal4, MeBmt(OAc)1, and the ring‑opened C‑terminus) are consistent with the class of non‑immunosuppressive cyclosporin A derivatives [REFS‑1]. The key comparator CsA exhibits strong immunosuppression via calcineurin inhibition (IC50 in the low nanomolar range), whereas derivatives bearing D‑MeAla3 and EtVal4 substitutions have been documented to retain cyclophilin binding but lose calcineurin‑mediated immunosuppressive activity [REFS‑2]. This loss of immunosuppression is a defining feature of the compound and is corroborated by multiple vendor datasheets and the WO2008084368 patent family [REFS‑3].
| Evidence Dimension | Immunosuppressive activity (calcineurin‑NFAT pathway inhibition) |
|---|---|
| Target Compound Data | Non‑immunosuppressive (activity not detected/abolished) |
| Comparator Or Baseline | Cyclosporin A: potent immunosuppressant (IC50 ~5‑20 nM in various cellular assays) |
| Quantified Difference | Qualitative difference: immunosuppression abolished in target compound |
| Conditions | In vitro calcineurin‑NFAT reporter assays; cyclophilin binding assays |
Why This Matters
For researchers studying mPTP‑mediated mitochondrial dysfunction, a non‑immunosuppressive CsA derivative is essential to avoid confounding effects on T‑cell activation and cytokine signaling, thereby ensuring that observed cellular outcomes are attributable solely to mitochondrial protection.
- [1] Bernardi, P., et al. (2008). Non‑immunosuppressive cyclosporin for treatment of Ullrich congenital muscular dystrophy. WO 2008/084368 A2. View Source
- [2] Papageorgiou, C., & Borer, X. (1995). Cyclosporin analogs modified in the 3,7,8‑positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive. Journal of Medicinal Chemistry, 38(21), 4380‑4390. View Source
